1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol" is a synthetic molecule that appears to be designed for interaction with biological receptors, given its structural complexity and the presence of a piperazine moiety. Piperazine derivatives are known for their pharmacological properties, particularly their interactions with various receptor types, including serotonin and sigma receptors .
Synthesis Analysis
The synthesis of hydroxyethyl substituted piperazines, as described in the first paper, involves starting from chiral aspartate and exploring three synthetic strategies. These strategies lead to different substituents at the N-atoms of the piperazine ring. The synthesis process is likely to involve multiple steps, including the formation of intermediate compounds, protection and deprotection of functional groups, and final purification . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmacologically active molecules. The presence of hydroxyethyl groups and naphthalene rings suggests potential for significant interactions with biological targets. The stereochemistry of the molecule, which is not specified, could also play a crucial role in its binding affinity and selectivity towards receptors .
Chemical Reactions Analysis
The compound likely undergoes typical chemical reactions associated with its functional groups. The hydroxyethyl groups may be involved in hydrogen bonding, while the naphthalene rings could participate in π-π interactions. The piperazine ring could undergo alkylation, acylation, or other reactions that modify its properties or enhance its receptor binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The hydroxy groups could confer some degree of solubility in polar solvents, while the naphthalene rings might increase hydrophobicity, affecting the compound's solubility profile. The molecule's stability, melting point, and boiling point would be determined by its structural rigidity and intermolecular forces .
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds with structures similar to "1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol" have been utilized in organic synthesis, demonstrating the efficiency of magnetic nanoparticles as catalysts. For instance, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation showcases clean methodologies, easy workup procedures, and high yields, highlighting the importance of such compounds in enhancing reaction efficiencies (Mokhtary & Torabi, 2017).
Medicinal Chemistry and Pharmacology
These compounds have shown promise in medicinal chemistry, particularly as potential therapeutic agents. The synthesis and structure-activity relationship (SAR) studies of compounds like "1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones" with high binding affinities for serotonin receptors indicate their potential in developing atypical antipsychotic agents (Park et al., 2011). Moreover, the identification of HUHS190, a human metabolite of naftopidil with selective toxicities against cancer cells, suggests the application of such compounds in cancer therapy (Shimizu et al., 2019).
Material Science and Photochemistry
The photophysical properties and solvatochromic analysis of naphthalene-1,8-dicarboxylic acid derivatives illustrate the potential of these compounds in bio-imaging and the development of new fluorescent bioactive compounds. The observed positive solvatochromism from non-polar to polar solvents opens up avenues for their use in various material science applications (Nicolescu et al., 2020).
Neuropharmacology
Investigations into the anticonvulsant activities of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives highlight the role of such compounds in neuropharmacology. Their potential as anticonvulsant agents, along with molecular modelling studies showing CNS depressant activity via modulation of benzodiazepine allosteric sites in GABA-A receptors, underscores the breadth of application in therapeutic areas (Ghareb et al., 2017).
properties
IUPAC Name |
1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c33-25(21-35-29-13-5-9-23-7-1-3-11-27(23)29)19-31-15-17-32(18-16-31)20-26(34)22-36-30-14-6-10-24-8-2-4-12-28(24)30/h1-14,25-26,33-34H,15-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWBMXGQWBQVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)CC(COC4=CC=CC5=CC=CC=C54)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
CAS RN |
5550-75-4 |
Source
|
Record name | 5550-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.